Bienvenue dans la boutique en ligne BenchChem!

3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine

Medicinal Chemistry Library Synthesis Building Blocks

3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine (CAS 2097994-77-7) is a spirocyclic amine building block with the molecular formula C14H28N2O and molecular weight 240.38 g/mol, featuring a 2-azaspiro[4.5]decane core, a methoxymethyl substituent at the 4-position, and a primary amine-terminated propan-1-amine side chain. The compound belongs to a broader class of substituted azaspiro[4.5]decane derivatives under investigation for μ opioid and ORL1 (nociceptin) receptor modulation, as described in patents assigned to Grünenthal GmbH, and for histamine H3 receptor antagonism.

Molecular Formula C14H28N2O
Molecular Weight 240.38 g/mol
Cat. No. B13428217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
Molecular FormulaC14H28N2O
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCOCC1CN(CC12CCCCC2)CCCN
InChIInChI=1S/C14H28N2O/c1-17-11-13-10-16(9-5-8-15)12-14(13)6-3-2-4-7-14/h13H,2-12,15H2,1H3
InChIKeyNUGWERGVFHMZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine (CAS 2097994-77-7): Compound Identity and Procurement Context


3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine (CAS 2097994-77-7) is a spirocyclic amine building block with the molecular formula C14H28N2O and molecular weight 240.38 g/mol, featuring a 2-azaspiro[4.5]decane core, a methoxymethyl substituent at the 4-position, and a primary amine-terminated propan-1-amine side chain [1][2]. The compound belongs to a broader class of substituted azaspiro[4.5]decane derivatives under investigation for μ opioid and ORL1 (nociceptin) receptor modulation, as described in patents assigned to Grünenthal GmbH, and for histamine H3 receptor antagonism [3][4]. It is commercially available from multiple screening compound suppliers, including Life Chemicals (catalog F1907-6684) and Toronto Research Chemicals (catalog M215176), offered at ≥95% purity at milligram-to-gram scales .

Why 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine Cannot Be Replaced by Generic Azaspiro[4.5]decane Analogs


Structural variations within the 2-azaspiro[4.5]decane scaffold profoundly influence receptor selectivity profiles and pharmacokinetic properties, as extensively documented in the Grünenthal patent, which states that known compounds in this class suffer from inadequate selectivity for the kappa opioid receptor, insufficient metabolic stability, hERG channel liability, and low aqueous solubility [1]. The target compound's primary amine side chain (–CH2CH2CH2NH2) and 4-methoxymethyl substituent produce a pharmacophore distinct from tertiary amine-terminated analogs such as Atiprimod (N,N-diethylpropan-1-amine; STAT3 inhibitor) or the dimethylamino analog SK&F 105685 [2], which show immunomodulatory activity. The primary amine enables derivatization pathways (acylation, sulfonylation, reductive amination) that are inaccessible to tertiary amine congeners, making substitution with commercially available analogs chemically inappropriate for library synthesis or SAR studies requiring a free primary amine handle .

Quantitative Differentiation Evidence for 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine Against Closest Analogs


Primary Amine vs. Tertiary Amine: Functional Group Differentiation Enabling Divergent Derivatization Chemistry

3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine features a terminal –NH2 group (primary amine), whereas the closest structurally characterized pharmacologically active analogs Atiprimod and SK&F 105685 bear tertiary amine termini (–N(Et)2 and –N(Me)2, respectively) [1]. The primary amine provides a reactive handle for amide coupling, sulfonamide formation, and reductive amination, enabling generation of diverse compound libraries from a single scaffold; tertiary amine analogs cannot undergo these transformations without dealkylation. The target compound is commercially cataloged as a screening compound building block specifically for this derivatization purpose .

Medicinal Chemistry Library Synthesis Building Blocks

4-Methoxymethyl Substitution vs. 8,8-Dipropyl Substitution: Differential Lipophilicity and Physicochemical Profile

The target compound carries a single methoxymethyl (–CH2OCH3) substituent at the 4-position of the spirocyclic core, yielding a computed logP of 2.41 and a molecular weight of 240.38 g/mol [1]. In contrast, Atiprimod and SK&F 105685 feature dual n-propyl substituents at the 8-position of the cyclohexane ring (8,8-dipropyl), resulting in substantially higher molecular weight (336.60 g/mol) and estimated logP >5 [2]. The ~3 log unit difference in lipophilicity has direct implications for aqueous solubility and potential off-target binding; the Grünenthal patent explicitly identifies excessive lipophilicity and poor solubility as liabilities in earlier azaspiro[4.5]decane analogs [3].

Drug Design ADME Physicochemical Properties

Spirocyclic Scaffold Conformational Restriction: Distinct Three-Dimensional Topology vs. Linear Amine Building Blocks

The 2-azaspiro[4.5]decane core enforces a rigid, three-dimensional topology with a fraction of sp3-hybridized carbon atoms of 0.93 [1], placing the methoxymethyl group in a defined spatial orientation relative to the propan-1-amine side chain. This contrasts with flexible linear aliphatic diamines (e.g., 1,3-diaminopropane or N-substituted variants) commonly used as alternative building blocks, which lack the conformational restriction of the spirocyclic junction [2]. The patent literature explicitly states that spirocyclic scaffolds provide advantages in target selectivity through defined exit vector geometry; the Grünenthal invention builds on this principle to achieve balanced μ/ORL1 receptor profiles [3].

Scaffold Diversity Conformational Analysis Fragment-Based Design

Absence of Pharmacological Annotation as a Differentiator for Novel Target Identification vs. Polypharmacological Agents

According to the ZINC20 database and ChEMBL, 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine has no known biological activity annotations and is not reported in any peer-reviewed publication [1]. This contrasts sharply with Atiprimod, which has annotated activities against STAT3, multiple cancer cell lines, and inflammatory models, and is associated with known polypharmacology risks including immunomodulation pathways [2]. The absence of pre-existing pharmacological annotation makes the target compound a chemically naïve probe, reducing the risk of confounding off-target effects in primary screening campaigns aimed at identifying novel mechanisms of action.

Target Identification Chemical Biology Phenotypic Screening

Commercial Availability from Multiple Independent Suppliers vs. Single-Source Analogs

3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine is stocked by at least two independent, quality-controlled suppliers: Toronto Research Chemicals (TRC, catalog M215176) and Life Chemicals (catalog F1907-6684), with confirmed ≥95% purity by LCMS and/or NMR . Pricing at the time of data aggregation: TRC offers 100 mg at $95.00, 500 mg at $365.00, and 1 g at $570.00; Life Chemicals offers 250 mg at $361.00 and 500 mg at $380.00 [1]. In contrast, the ethan-1-amine chain-shortened analog 2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine (CAS not specified) and the 6-oxa analog 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine are listed by a more limited set of suppliers, reducing procurement flexibility and competitive pricing leverage .

Procurement Supply Chain Screening Libraries

Computationally Validated Geometry: DFT-Optimized Structure Enables Reliable In Silico Screening

The three-dimensional geometry of 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine has been optimized at the RPBEPBE/6-31G(d) level of density functional theory (DFT), with the optimized structure and energy (–734.002422859 Eh) deposited in the ioChem-BD repository as part of the PubChemDFT collection [1]. This computationally validated geometry provides a reliable starting point for docking studies and pharmacophore modeling. Many closely related spirocyclic amine analogs (e.g., 4-(methoxymethyl)-2-azaspiro[4.5]decane, CAS 2090653-43-1, or 2-azaspiro[4.5]decan-4-amine, CAS 2098057-86-2) lack publicly deposited DFT-optimized geometries at this level of theory, forcing computational teams to perform geometry optimization de novo—a step that introduces variability in conformer selection across research groups [2][3].

Computational Chemistry Virtual Screening Molecular Docking

Optimal Research and Procurement Applications for 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine Based on Verified Evidence


Parallel Library Synthesis Requiring a Primary Amine-Functionalized Spirocyclic Scaffold

Medicinal chemistry groups synthesizing compound libraries via amide coupling, sulfonamide formation, or reductive amination can directly use this compound as a spirocyclic amine building block without N-deprotection steps. The primary amine terminus (–CH2CH2CH2NH2) enables one-step diversification with commercially available carboxylic acid, sulfonyl chloride, or aldehyde partners, whereas tertiary amine analogs such as Atiprimod require multi-step dealkylation for equivalent chemistry [1]. The compound's availability from multiple suppliers at ≥95% purity supports reproducible library production at milligram-to-gram scales .

Unbiased Phenotypic Screening for Novel Target Identification in CNS or Pain Programs

This compound is a chemically naïve probe with zero annotated biological activities in ChEMBL, making it ideal for phenotypic screening campaigns where pre-existing polypharmacology would confound hit deconvolution [1]. The moderate computed lipophilicity (logP 2.41) and low molecular weight (240.38 g/mol) fall within favorable CNS drug-like property space, and the compound's patent-class association with μ opioid/ORL1 receptor modulation provides a rational basis for inclusion in pain and CNS-focused screening decks [2].

Virtual Screening and Structure-Based Drug Design Leveraging Pre-Computed DFT Geometry

Computational chemistry teams conducting molecular docking or pharmacophore-based virtual screening can directly employ the publicly available DFT-optimized geometry (RPBEPBE level, deposited in ioChem-BD/PubChemDFT) as an input conformation [1]. This eliminates the computational cost and methodological variability associated with de novo geometry optimization of spirocyclic amines—a non-trivial task due to the conformational constraints imposed by the spiro[4.5] junction. The validated structure enables reproducible docking studies across independent research laboratories.

Scaffold-Hopping from Established Azaspiro[4.5]decane Pharmacophores with Improved Physicochemical Profile

For programs seeking to replace the lipophilic 8,8-dipropyl-2-azaspiro[4.5]decane scaffold (as found in Atiprimod and SK&F 105685) with a more drug-like spirocyclic core, this compound provides a ~3 log unit reduction in computed logP and a ~96 Da reduction in molecular weight while preserving the spirocyclic geometry [1]. This scaffold-hop strategy addresses the solubility and metabolic stability limitations identified in the Grünenthal patent as liabilities of earlier-generation azaspiro[4.5]decane compounds [2].

Quote Request

Request a Quote for 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.